(5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one
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Overview
Description
(5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a benzylidene moiety. The presence of both sulfur and oxygen atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation: 2-hydroxybenzaldehyde reacts with thiosemicarbazide to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a base to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of (5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes and disrupt cellular processes. For example, it can inhibit the activity of metalloproteases by chelating the metal ion in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybenzylidene-4-thioxo-1,3-thiazolidin-2-one
- 2-hydroxybenzylidene-4-thioxo-1,3-thiazolidin-2-thione
- 2-hydroxybenzylidene-4-thioxo-1,3-thiazolidin-2-imine
Uniqueness
(5Z)-5-(2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is unique due to its specific (5Z) configuration, which can influence its reactivity and biological activity. The presence of both hydroxyl and thioxo groups in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H7NO2S2 |
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Molecular Weight |
237.3 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H7NO2S2/c12-7-4-2-1-3-6(7)5-8-9(14)11-10(13)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
InChI Key |
ORKCFVFHHZRUEZ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=S)NC(=O)S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=S)NC(=O)S2)O |
Origin of Product |
United States |
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